molecular formula C25H14O3 B337533 Didibenzo[b,d]furan-4-ylmethanone

Didibenzo[b,d]furan-4-ylmethanone

Cat. No.: B337533
M. Wt: 362.4 g/mol
InChI Key: JELCQXUSROIZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didibenzo[b,d]furan-4-ylmethanone is a polycyclic aromatic compound featuring a dibenzofuran core fused with a ketone group at the 4-position. Its structure comprises two benzene rings fused to a central furan ring, with a carbonyl group (-C=O) attached to the furan moiety.

Properties

Molecular Formula

C25H14O3

Molecular Weight

362.4 g/mol

IUPAC Name

di(dibenzofuran-4-yl)methanone

InChI

InChI=1S/C25H14O3/c26-23(19-11-5-9-17-15-7-1-3-13-21(15)27-24(17)19)20-12-6-10-18-16-8-2-4-14-22(16)28-25(18)20/h1-14H

InChI Key

JELCQXUSROIZBL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)C4=CC=CC5=C4OC6=CC=CC=C56

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)C4=CC=CC5=C4OC6=CC=CC=C56

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Didibenzo[b,d]furan-4-ylmethanone with structurally related dibenzofuran derivatives, focusing on synthesis, physical properties, and applications.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
This compound C₁₃H₈O₂ ~196.20 (calculated) Ketone Hypothesized: Organic electronics, intermediates
Dibenzo[b,d]furan-4-ylboronic acid C₁₂H₉BO₃ 212.01 Boronic acid Suzuki-Miyaura cross-coupling
Ethyl 4-acetamido-4-(dibenzo[b,d]furan-4-yl)-2,2-difluorobutanoate C₂₁H₂₀F₂N₂O₄ 402.39 Ester, acetamido Pharmaceutical intermediates
3,6-di(dibenzofuran-4-yl)-9-phenyl-9H-carbazole (DBF2PC-II) C₃₆H₂₂N₂O₂ 514.58 Carbazole, dibenzofuran OLED materials

Key Observations :

  • Dibenzo[b,d]furan-4-ylboronic acid is optimized for cross-coupling reactions (e.g., Suzuki-Miyaura), achieving 92% yield in synthesizing DBFBIm-II .
  • Ethyl 4-acetamido-4-(dibenzo[b,d]furan-4-yl)-2,2-difluorobutanoate demonstrates the versatility of dibenzofuran scaffolds in medicinal chemistry, where fluorinated esters enhance bioavailability .
Electronic and Material Properties
  • Electron-withdrawing effects: The ketone group in this compound may lower the HOMO energy compared to electron-donating substituents (e.g., boronic acid), enhancing electron transport in OLEDs.
  • DBF2PC-II exhibits strong blue emission (λ_em = 450 nm), attributed to the dibenzofuran-carbazole hybrid structure . The ketone analog could similarly serve as an electron-transport layer.

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